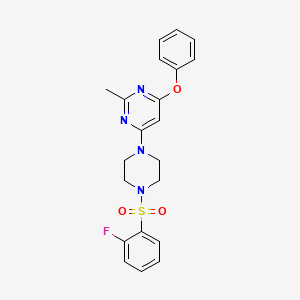

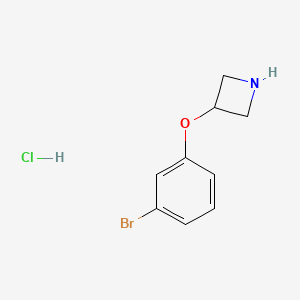

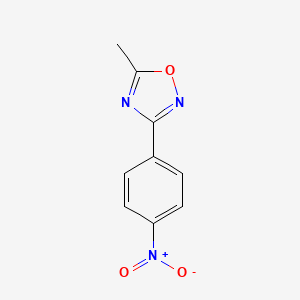

![molecular formula C5H7NO4S B2873526 [(Cyanomethyl)sulfonyl]acetic acid methyl ester CAS No. 214691-87-9](/img/structure/B2873526.png)

[(Cyanomethyl)sulfonyl]acetic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds like cyanoacetamides can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

[(Cyanomethyl)sulfonyl]acetic acid methyl ester: is potentially applicable in the Suzuki–Miyaura (SM) coupling process. This cross-coupling reaction is a pivotal method for forming carbon-carbon bonds in organic chemistry. The compound could serve as a reagent that participates in the transmetalation step, where the organic group is transferred from boron to palladium . This application is particularly valuable due to the mild and functional group tolerant conditions of SM coupling.

Surfactant Synthesis

The compound can be utilized in the synthesis of surfactants, specifically methyl ester sulfonates (MES). MES surfactants are derived from natural resources and are sustainable. They exhibit excellent properties for use as detergents and emulsifiers . The compound’s sulfonyl and ester groups could play a crucial role in the self-aggregation and emulsifying properties of these surfactants.

Emulsion Stabilization

In the field of emulsion science, [(Cyanomethyl)sulfonyl]acetic acid methyl ester may contribute to the stability of emulsions. Its structure could influence the hydrophilic-lipophilic balance (HLB), which is a critical factor in determining the type and stability of emulsions . This application is significant for industries that require stable emulsions, such as cosmetics and pharmaceuticals.

Asphalt and Asphalt-Latex Emulsions

The compound’s potential as an emulsifying agent could extend to improving the storage stability of asphalt and asphalt-latex emulsions. These applications are essential for the construction industry, where the longevity and performance of materials are paramount .

Organic Synthesis

In organic synthesis, [(Cyanomethyl)sulfonyl]acetic acid methyl ester could be involved in reactions as a precursor or intermediate. Its functional groups make it a versatile compound that could participate in various organic transformations, potentially leading to the synthesis of complex molecules .

Photocatalytic Reactions

The compound might find applications in photocatalytic reactions, where it could act as a reagent under the influence of light. This is particularly relevant in the context of green chemistry, where light-induced reactions offer a sustainable alternative to traditional methods .

Propiedades

IUPAC Name |

methyl 2-(cyanomethylsulfonyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4S/c1-10-5(7)4-11(8,9)3-2-6/h3-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXKVYVDFAGYCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

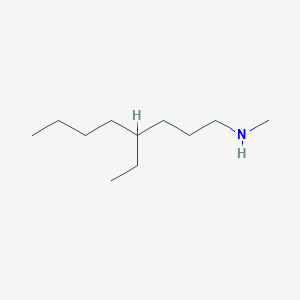

![Ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2873446.png)

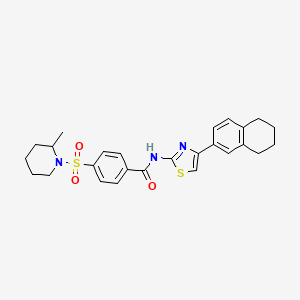

![4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane](/img/structure/B2873452.png)

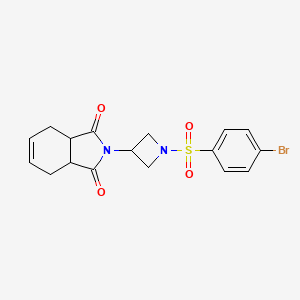

![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2873453.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2873455.png)

![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2873460.png)